molecular formula C6H10O3 B2732494 4-Methyloxolane-2-carboxylic acid CAS No. 2126177-86-2

4-Methyloxolane-2-carboxylic acid

Cat. No. B2732494
CAS RN: 2126177-86-2
M. Wt: 130.143
InChI Key: GZPNKUJXGUXJMW-UHFFFAOYSA-N
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Description

4-Methyloxolane-2-carboxylic acid, also known as 4-methyltetrahydrofuran-2-carboxylic acid, is a chemical compound with the CAS Number: 2126177-86-2 . It has a molecular weight of 130.14 and its IUPAC name is 4-methyltetrahydrofuran-2-carboxylic acid . The compound is typically stored at room temperature and appears in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10O3/c1-4-2-5 (6 (7)8)9-3-4/h4-5H,2-3H2,1H3, (H,7,8) . This indicates that the compound has a molecular formula of C6H10O3 .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 130.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Lipid Peroxidation and Reactive Aldehyde Formation

One study focuses on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), which, although not directly 4-Methyloxolane-2-carboxylic acid, shares relevance in the context of lipid peroxidation and reactive aldehyde formation. HNE is a major product of lipid peroxidation in cells, indicating its importance in studying oxidative stress and cellular damage mechanisms. The paper discusses the chemistry, detection methods, and biological implications of HNE, highlighting its role in modulating cellular functions and its presence in various disease states (Spickett, 2013).

Functionalized Polymeric Materials

Another study investigates the use of 4-carboxy-2-oxetanone as a chiral precursor in preparing racemic or optically active poly(malic acid) derivatives. This research presents a novel approach to synthesizing functionalized polymeric materials that could be used for various applications, including drug delivery systems and reactive polymers. The work exemplifies how specific cyclic compounds can be utilized to create tailored macromolecules for advanced material science applications (Leboucher-Durand, Langlois, & Guérin, 1996).

Sustainable Solvent for Natural Product Extraction

Research on 2-methyloxolane (2-MeOx) as a sustainable solvent highlights the environmental and economic benefits of using bio-based solvents over conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products. This study underscores the importance of finding greener alternatives for industrial processes, demonstrating 2-MeOx's effectiveness and safety compared to traditional solvents like hexane (Rapinel et al., 2020).

Safety and Hazards

The safety information for 4-Methyloxolane-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Methyloxolane-2-carboxylic acid are not mentioned in the search results, there is a growing interest in the development of bio-based solvents for the extraction of natural products and food ingredients . This could potentially open up new avenues for the use of this compound in the future.

properties

IUPAC Name

4-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-5(6(7)8)9-3-4/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNKUJXGUXJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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